molecular formula C10H12BrNOS B6709050 N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide

N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide

Cat. No.: B6709050
M. Wt: 274.18 g/mol
InChI Key: DHYAMPCVYBPOSM-UHFFFAOYSA-N
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Description

N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide is a synthetic organic compound that features a brominated thiophene ring attached to a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c1-6-4-8(6)10(13)12-5-7-2-3-14-9(7)11/h2-3,6,8H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYAMPCVYBPOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCC2=C(SC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide typically involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene is then subjected to further reactions to introduce the cyclopropane carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions followed by subsequent functional group transformations. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for the bromination of 3-methylthiophene.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Substituted Thiophenes: Resulting from nucleophilic substitution reactions.

    Oxidized Thiophenes: Formed through oxidation reactions.

    Coupled Products: Generated from coupling reactions with various boronic acids.

Scientific Research Applications

N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the cyclopropane carboxamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylthiophene: A precursor in the synthesis of the target compound.

    N-[(2-chlorothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide: A similar compound with a chlorine atom instead of bromine.

    N-[(2-bromothiophen-3-yl)methyl]-2-ethylcyclopropane-1-carboxamide: A derivative with an ethyl group on the cyclopropane ring.

Uniqueness

N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide is unique due to the presence of both a brominated thiophene ring and a cyclopropane carboxamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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